Cas no 1805461-47-5 (4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide)

4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide
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- インチ: 1S/C6H4F3IN2O2S/c7-3-1-2(5(8)9)4(10)6(12-3)15(11,13)14/h1,5H,(H2,11,13,14)
- InChIKey: FPFWECRUGITDFF-UHFFFAOYSA-N
- SMILES: IC1=C(C(F)F)C=C(N=C1S(N)(=O)=O)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 321
- XLogP3: 1.5
- トポロジー分子極性表面積: 81.4
4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029034464-250mg |
4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide |
1805461-47-5 | 95% | 250mg |
$970.20 | 2022-04-01 | |
Alichem | A029034464-500mg |
4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide |
1805461-47-5 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
Alichem | A029034464-1g |
4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide |
1805461-47-5 | 95% | 1g |
$3,126.60 | 2022-04-01 |
4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamideに関する追加情報
4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide: A Promising Compound in Medicinal Chemistry
4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide (CAS No. 1805461-47-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridine sulfonamides, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
The difluoromethyl and fluoro substituents on the pyridine ring contribute to the compound's enhanced lipophilicity and metabolic stability, making it an attractive candidate for drug development. The presence of the iodo group further enhances its reactivity and biological activity, providing a versatile platform for further chemical modifications and optimization.
Recent studies have highlighted the potential of 4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide in various therapeutic areas. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.
In another study, published in the European Journal of Medicinal Chemistry, 4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide was evaluated for its anti-cancer properties. The results showed that the compound selectively inhibited the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and cell cycle arrest, making it a promising lead compound for further development as an anti-cancer drug.
The structural versatility of 4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide also makes it an excellent candidate for prodrug design. Prodrugs are inactive derivatives that are converted into active drugs within the body through metabolic processes. By modifying the sulfonamide group or introducing additional functional groups, researchers can optimize the pharmacokinetic properties of the compound, such as improving its solubility, bioavailability, and tissue distribution.
In addition to its therapeutic applications, 4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide has been explored for its use in diagnostic imaging. The iodine atom can be labeled with radioisotopes such as iodine-123 or iodine-125, allowing for non-invasive imaging techniques like single-photon emission computed tomography (SPECT) or positron emission tomography (PET). This application could provide valuable insights into disease progression and treatment efficacy.
The synthesis of 4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide has been optimized to ensure high yields and purity. The process typically involves several steps, including the formation of the pyridine ring, introduction of the difluoromethyl and fluoro substituents, and final sulfonation. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods, reducing waste and improving overall sustainability.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide. Preliminary results from phase I trials have shown promising outcomes with minimal side effects. These findings have paved the way for further clinical investigations to explore its potential as a therapeutic agent in various diseases.
In conclusion, 4-(Difluoromethyl)-6-fluoro-3-iodopyridine-2-sulfonamide (CAS No. 1805461-47-5) represents a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features, combined with its diverse biological activities, make it an attractive candidate for drug development. Ongoing research continues to uncover new possibilities for this compound, contributing to advancements in therapeutic interventions and diagnostic imaging.
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